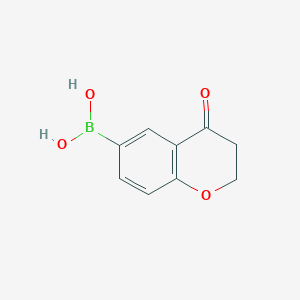![molecular formula C11H12ClN5 B15248522 6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 6623-32-1](/img/structure/B15248522.png)
6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a 2-chlorophenethyl group attached to the triazine ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-chlorophenethylamine with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at a low temperature (0-5°C) to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature and pH control can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorophenethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the triazine ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), organic solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted triazine derivatives.
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced triazine derivatives.
Aplicaciones Científicas De Investigación
6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in cancer therapy as it can inhibit the growth of certain cancer cells.
Industry: Utilized in the development of advanced materials such as polymers and resins with enhanced properties.
Mecanismo De Acción
The mechanism of action of 6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. The compound’s ability to disrupt microbial cell membranes makes it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorophenyl isocyanate: Another compound containing a 2-chlorophenyl group, but with different reactivity and applications.
4-Chlorophenol: A chlorinated phenol with distinct chemical properties and uses.
2-Chlorophenethyl bromide: Similar structure but with a bromine atom instead of a chlorine atom, leading to different reactivity.
Uniqueness
6-(2-chlorophenethyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine ring structure combined with the 2-chlorophenethyl group This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds
Propiedades
Número CAS |
6623-32-1 |
|---|---|
Fórmula molecular |
C11H12ClN5 |
Peso molecular |
249.70 g/mol |
Nombre IUPAC |
6-[2-(2-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H12ClN5/c12-8-4-2-1-3-7(8)5-6-9-15-10(13)17-11(14)16-9/h1-4H,5-6H2,(H4,13,14,15,16,17) |
Clave InChI |
UOVHNLPEBXOZEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC2=NC(=NC(=N2)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


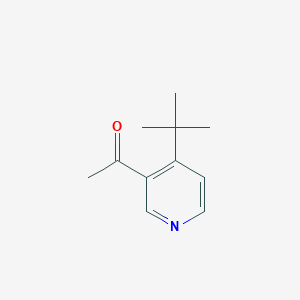

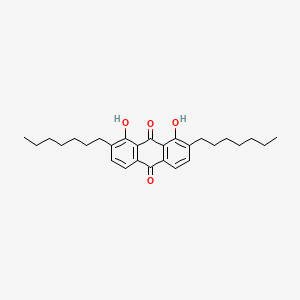
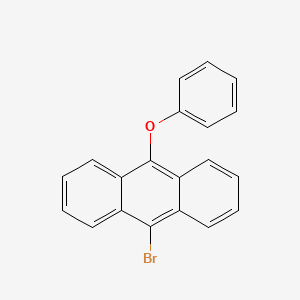
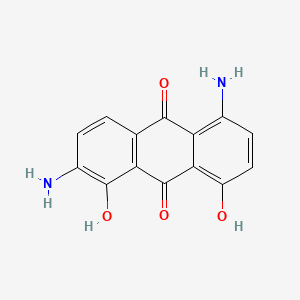
![7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15248468.png)
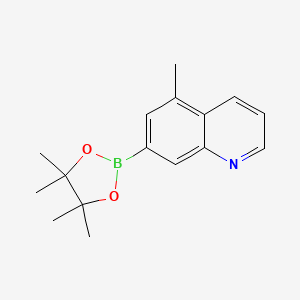
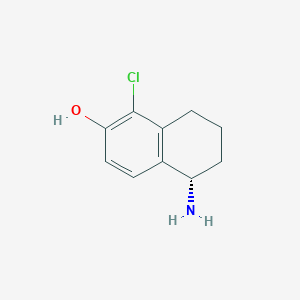
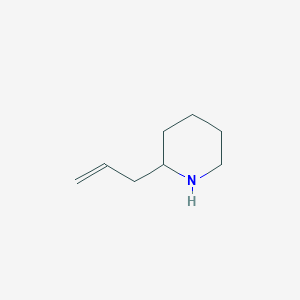
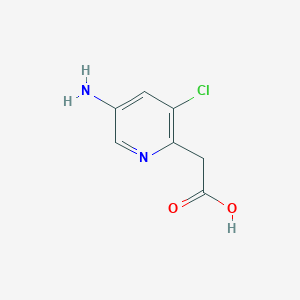
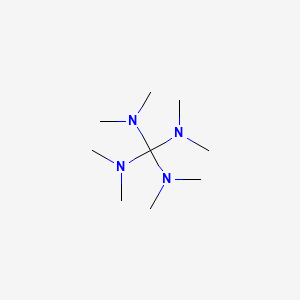
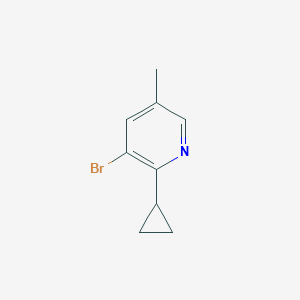
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
